(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine
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Overview
Description
(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H11BrFN. It is characterized by the presence of a bromine atom at the third position, a fluorine atom at the fourth position on the phenyl ring, and a cyclopropyl group attached to the methanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Cyclopropylation: The intermediate product is then subjected to cyclopropylation, where a cyclopropyl group is introduced to the methanamine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by cyclopropylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It is employed in biological research to study its effects on various biological systems
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-fluorophenyl)methanamine: This compound is similar but lacks the cyclopropyl group.
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine: This compound has a fluorine atom at the fifth position instead of the fourth position.
Uniqueness
(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring and the presence of the cyclopropyl group. These structural features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(3-bromo-4-fluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
InChI Key |
GCAYKAPWZRZMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)Br)N |
Origin of Product |
United States |
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